molecular formula C9H9ClO3 B1526669 Methyl 2-chloro-6-methoxybenzoate CAS No. 936479-46-8

Methyl 2-chloro-6-methoxybenzoate

Cat. No.: B1526669
CAS No.: 936479-46-8
M. Wt: 200.62 g/mol
InChI Key: INRWQPILORAWOB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methoxybenzoate (CAS: 936479-46-8) is a benzoate ester derivative with a methoxy group at the 6-position and a chlorine atom at the 2-position of the aromatic ring. This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity and structural features. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol. The ester group enhances lipophilicity, making it suitable for organic synthesis and drug design applications.

Properties

IUPAC Name

methyl 2-chloro-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRWQPILORAWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936479-46-8
Record name methyl 2-chloro-6-methoxybenzoate
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Biological Activity

Methyl 2-chloro-6-methoxybenzoate is a substituted benzoate compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H9ClO3
  • CAS Number : 936479-46-8

This compound belongs to the class of organic compounds known as substituted benzenes, which are recognized for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated benzoic acid derivatives with methanol in the presence of a catalyst. The process can be optimized to yield high purity and yield, which is crucial for subsequent biological testing.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, the compound demonstrated significant inhibition of growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antimicrobial agents.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

Research has indicated that this compound exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Activity

Recent investigations have highlighted the compound's potential anticancer effects. In vitro assays using various cancer cell lines revealed that this compound induces apoptosis and inhibits cell proliferation. The underlying mechanisms were linked to the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study:
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 20 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest moderate oral bioavailability and rapid metabolism in vivo. Toxicity assessments indicate that while the compound is generally well-tolerated at therapeutic doses, caution is advised due to potential skin and eye irritation as indicated by safety data sheets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and functional properties of methyl benzoate derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of Methyl 2-chloro-6-methoxybenzoate and key analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications
This compound 936479-46-8 2-Cl, 6-OCH₃ 200.62 Pharmaceutical intermediates
2-Chloro-6-methoxybenzoic acid 3260-89-7 2-Cl, 6-OCH₃, COOH 186.59 Precursor for ester synthesis
Methyl 5-chloro-2-hydroxybenzoate 4068-78-4 5-Cl, 2-OH 186.59 Antimicrobial agents
Methyl 2-chloro-5-hydroxybenzoate 247092-10-0 2-Cl, 5-OH 186.59 Organic synthesis intermediate
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 1379295-48-3 2-Cl, 6-F, 3-CH₃, COOEt 232.68 Agrochemical research

Key Observations :

Substituent Position and Reactivity: Chlorine at the 2-position (ortho to the ester group) enhances steric hindrance, affecting reaction kinetics in nucleophilic substitutions. Fluorine substitution (e.g., in Ethyl 2-chloro-6-fluoro-3-methylbenzoate) introduces electronegativity, altering electronic properties and metabolic stability.

Functional Group Impact: Ester vs. Carboxylic Acid: The carboxylic acid derivative (CAS 3260-89-7) is more polar and less lipophilic than its ester counterpart, limiting its utility in non-polar solvents. Methoxy vs. Hydroxy: Methoxy groups enhance stability against oxidation compared to hydroxyl groups, which are prone to deprotonation or esterification.

Spectral and Analytical Data

Spectral data (NMR, FTIR) for methyl benzoate derivatives are critical for structural validation. For example:

  • This compound : Expected¹H NMR signals include a singlet for the methoxy group (~3.8 ppm) and aromatic protons split by substituent effects.
  • Ethyl 2-chloro-6-fluoro-3-methylbenzoate : Fluorine coupling in¹H NMR and distinct¹³C NMR shifts for the CF group (~110 ppm).
Table 2: Spectral Features
Compound ¹H NMR (Key Signals) FTIR (Key Bands, cm⁻¹)
This compound δ 3.8 (s, OCH₃), δ 7.2–7.5 (m, Ar-H) 1720 (C=O), 1260 (C-O)
Methyl 5-chloro-2-hydroxybenzoate δ 10.5 (s, OH), δ 6.8–7.4 (m, Ar-H) 1680 (C=O), 3400 (O-H)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-chloro-6-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-6-methoxybenzoate

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